molecular formula C16H18ClN3O5S B11422394 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11422394
M. Wt: 399.8 g/mol
InChI Key: SNFZEHZVEASFGJ-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methanesulfonyl group, a carboxamide group, and a chlorinated phenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the amidation reaction to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,4-dimethoxybenzil: A related compound with similar structural features.

    5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanamide: Another compound with a similar phenyl group but different functional groups.

Uniqueness

5-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl and carboxamide groups contribute to its reactivity and potential therapeutic applications.

This detailed article provides a comprehensive overview of 5-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18ClN3O5S

Molecular Weight

399.8 g/mol

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O5S/c1-24-12-5-4-10(8-13(12)25-2)6-7-18-15(21)14-11(17)9-19-16(20-14)26(3,22)23/h4-5,8-9H,6-7H2,1-3H3,(H,18,21)

InChI Key

SNFZEHZVEASFGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)OC

Origin of Product

United States

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